4-Ethoxybut-3-EN-2-one

Description

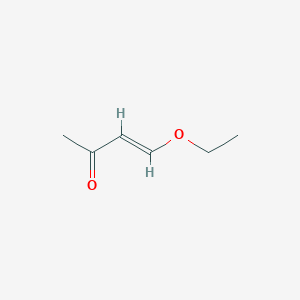

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(E)-4-ethoxybut-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |

InChI Key |

ZUSVCKYTCMDOOP-SNAWJCMRSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C |

Canonical SMILES |

CCOC=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethoxybut-3-en-2-one: The "Push-Pull" Synthon in Heterocyclic Architecture

Executive Summary

4-Ethoxybut-3-en-2-one (CAS: 10557-57-0) represents a quintessential "push-pull" alkene, serving as a versatile 3-carbon 1,3-dielectrophilic building block.[1] Its structural utility lies in the electronic polarization between the electron-donating ethoxy group and the electron-withdrawing carbonyl moiety.[1] This guide dissects its physicochemical profile, mechanistic pathways, and critical role in the regioselective synthesis of pyrimidines, pyrazoles, and isoxazoles—scaffolds ubiquitous in oncology and kinase inhibitor drug discovery.[2]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The "Push-Pull" Electronic System

The reactivity of 4-ethoxybut-3-en-2-one is defined by its conjugated enone system.[1] The

-

Systematic Name: (E)-4-Ethoxybut-3-en-2-one[1]

-

Common Name: Ethyl 2-acetylvinyl ether[1]

-

Stereochemistry: Predominantly exists as the (E)-isomer due to steric minimization between the acetyl and ethoxy groups.

Physicochemical Data Table

| Property | Value | Context/Notes |

| Molecular Formula | MW: 114.14 g/mol | |

| Appearance | Pale yellow to orange liquid | Darkens upon oxidation/polymerization.[1] |

| Boiling Point | 60–65 °C @ 15 mmHg | Decomposes near 170 °C at atm pressure.[2] |

| Density | 0.982 g/mL | Slightly less dense than water.[2][3] |

| Solubility | Soluble in alcohols, DCM, THF | Hydrolyzes slowly in water; rapid in acid.[2] |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N2) at 2–8 °C. |

Part 2: Synthetic Routes & Production

The industrial and laboratory standard for synthesizing 4-ethoxybut-3-en-2-one involves the Lewis-acid catalyzed acylation of ethyl vinyl ether.[1] This route is preferred over the formylation of acetone due to higher regiocontrol.[2]

Mechanism of Formation

-

Acylation: Acetyl chloride or acetic anhydride reacts with ethyl vinyl ether in the presence of a Lewis acid (e.g.,

, -

Elimination: The intermediate undergoes thermal or base-induced elimination of acid (HCl or AcOH) to restore the double bond, yielding the conjugated enone.[2]

Part 3: Reactivity & Mechanistic Pathways[1]

The Addition-Elimination ( ) Mechanism

Unlike simple Michael acceptors, 4-ethoxybut-3-en-2-one undergoes a substitution-type pathway.[1]

-

Nucleophilic Attack: A nucleophile (e.g., amine, hydrazine) attacks the electrophilic

-carbon (C4).[2] -

Tetrahedral Intermediate: The electron density shifts to the oxygen.[2]

-

Elimination: The ethoxy group is expelled as ethanol, restoring the conjugation.[2]

Visualization: The "Push-Pull" Reactivity Flow

Figure 1: The AdN-E mechanism illustrating the substitution of the ethoxy group by a nucleophile.[1]

Part 4: Applications in Heterocyclic Chemistry (Drug Design)

This molecule is a "linchpin" reagent.[2] By reacting with 1,2- or 1,3-dinucleophiles, it cyclizes to form aromatic heterocycles.[1]

Key Transformations

-

Pyrimidines: Reaction with Guanidine yields 2-amino-4-methylpyrimidine.[1] Reaction with Urea yields 4-methylpyrimidin-2-one.[1]

-

Pyrazoles: Reaction with Hydrazine yields 3-methylpyrazole.[1]

-

Isoxazoles: Reaction with Hydroxylamine yields 3-methylisoxazole.[1]

Visualization: Heterocycle Synthesis Workflow

Figure 2: Divergent synthesis pathways converting the ethoxy enone into critical pharmaceutical scaffolds.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methylpyrimidine

A self-validating protocol for converting 4-ethoxybut-3-en-2-one into a pyrimidine core.[1]

Reagents:

-

Guanidine Hydrochloride (10 mmol)

-

Sodium Ethoxide (10 mmol, 21% wt in ethanol)[2]

-

4-Ethoxybut-3-en-2-one (10 mmol)[1]

-

Absolute Ethanol (20 mL)

Methodology:

-

Free Base Generation: In a round-bottom flask, dissolve Guanidine HCl in absolute ethanol. Add the Sodium Ethoxide solution dropwise at 0°C. Stir for 15 minutes.

-

Validation: Formation of a white precipitate (NaCl) indicates successful free-basing.[1]

-

-

Addition: Add 4-ethoxybut-3-en-2-one dropwise to the mixture. The solution will turn yellow.[2]

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

-

Validation: TLC (9:1 DCM:MeOH) should show the disappearance of the starting enone (

) and appearance of a polar spot (

-

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry organic layer over

and concentrate. Recrystallize from Ethanol/Hexane.[2]

Protocol B: Synthesis of 3-Methylpyrazole

Reagents:

Methodology:

-

Setup: Dissolve the enone in ethanol in a flask equipped with a reflux condenser.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

-

Reaction: Stir at room temperature for 1 hour, then reflux for 1 hour to ensure cyclization.

-

Isolation: Concentrate in vacuo. The product is often an oil that solidifies upon standing or cooling.[2]

Part 6: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Storage: The molecule is prone to hydrolysis and polymerization.[2] It must be stored in a tightly sealed container, preferably under nitrogen, in a refrigerator (2–8°C).

-

Signs of Degradation: A change in color from pale yellow to dark brown/black or the smell of acetic acid indicates decomposition.[2]

References

-

Tietze, L. F., et al. (1990).[2] "Synthesis of Alkyl Propanoates by a Haloform Reaction." Organic Syntheses, 69, 238.[2] Link (Describes the trichloro-analog synthesis, establishing the acylation mechanism).

-

Schenone, P., et al. (1990).[2] "Reaction of beta-alkoxyvinyl ketones with nitrogen nucleophiles." Journal of Heterocyclic Chemistry, 27(2), 295-305.[2] (Foundational review of the AdN-E mechanism).

-

Fischer, G. W. (2003).[2] "The Chemistry of Beta-Alkoxy Enones." Journal of Practical Chemistry, 320(1).[2] (Comprehensive review of reactivity).

-

PubChem Database. (2024).[2] "4-Ethoxy-3-buten-2-one Compound Summary." National Library of Medicine.[2] Link

-

Bagley, M. C., et al. (2001).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1] Synlett, 2001(10), 1523-1526.[2] (Demonstrates utility in modern drug synthesis).

Sources

Synthesis of 4-Ethoxybut-3-en-2-one from Vinyl Ethyl Ether: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxybut-3-en-2-one, a valuable β-alkoxy-α,β-unsaturated ketone, from the reaction of vinyl ethyl ether and acetic anhydride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines essential safety, analytical, and purification techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Significance

4-Ethoxybut-3-en-2-one belongs to the class of β-alkoxy-α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis. Their unique electronic properties, arising from the conjugated system, make them susceptible to a variety of nucleophilic and cycloaddition reactions. This reactivity profile allows for the construction of complex molecular architectures, making them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The synthesis from vinyl ethyl ether and acetic anhydride represents an atom-economical and straightforward approach to this key intermediate. Vinyl ethyl ether, an electron-rich alkene, serves as the nucleophilic component, while acetic anhydride acts as the electrophilic acylating agent.

Reaction Mechanism: Electrophilic Acylation of a Vinyl Ether

The synthesis of 4-ethoxybut-3-en-2-one from vinyl ethyl ether and acetic anhydride proceeds via an electrophilic addition-elimination mechanism. The electron-donating ethoxy group increases the nucleophilicity of the double bond in vinyl ethyl ether, making it susceptible to attack by electrophiles.

The key steps of the mechanism are as follows:

-

Activation of the Acylating Agent: In the presence of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂), acetic anhydride is polarized, generating a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex. This activation is crucial for the reaction to proceed efficiently.

-

Nucleophilic Attack: The π-bond of the vinyl ethyl ether attacks the electrophilic carbonyl carbon of the activated acetic anhydride. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized over the oxygen atom and the adjacent carbon.

-

Deprotonation/Elimination: A weak base, such as the acetate anion generated in the first step or a non-nucleophilic base added to the reaction, removes a proton from the carbon adjacent to the oxygen, leading to the formation of the enone product and regeneration of the catalyst.

Figure 1: Mechanism of the Lewis acid-catalyzed acylation of vinyl ethyl ether.

Experimental Protocol

This protocol is a representative procedure based on established methods for the acylation of enol ethers. Optimization may be required to achieve desired yields and purity.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Vinyl ethyl ether | ≥98%, stabilized | Sigma-Aldrich |

| Acetic anhydride | ≥99% | Fisher Scientific |

| Zinc chloride (anhydrous) | ≥98% | Alfa Aesar |

| Dichloromethane (DCM), anhydrous | ≥99.8%, inhibitor-free | VWR Chemicals |

| Saturated sodium bicarbonate solution | Aqueous | Lab-prepared |

| Anhydrous magnesium sulfate | Granular | J.T. Baker |

| Round-bottom flask | 250 mL, three-necked | Kimble |

| Magnetic stirrer and stir bar | - | IKA |

| Addition funnel | 100 mL, pressure-equalizing | Chemglass |

| Condenser | - | Ace Glass |

| Inert gas supply (N₂ or Ar) | High purity | Airgas |

| Rotary evaporator | - | Büchi |

| Vacuum distillation apparatus | - | - |

Reaction Setup and Procedure

Figure 2: Step-by-step workflow for the synthesis of 4-ethoxybut-3-en-2-one.

Step-by-Step Methodology:

-

Glassware Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

-

Reagent Charging: The flask is charged with anhydrous zinc chloride (0.5 g, 3.7 mmol) and anhydrous dichloromethane (50 mL).

-

Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

-

Addition of Vinyl Ethyl Ether: Vinyl ethyl ether (10.0 g, 139 mmol) is added to the cooled, stirred suspension.

-

Addition of Acetic Anhydride: Acetic anhydride (13.0 g, 127 mmol) is dissolved in anhydrous dichloromethane (20 mL) and transferred to the addition funnel. This solution is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour after the addition is complete. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) while stirring vigorously in an ice bath. Caution: Gas evolution (CO₂) will occur.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford 4-ethoxybut-3-en-2-one as a colorless to pale yellow liquid.

Analytical Characterization

The structure and purity of the synthesized 4-ethoxybut-3-en-2-one should be confirmed by spectroscopic methods. As a mixture of (E) and (Z) isomers is typically formed, the spectroscopic data will reflect this. The following are predicted data based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | (CDCl₃, 400 MHz): δ (ppm) ≈ 7.5-7.7 (d, 1H, vinyl H), 5.5-5.7 (d, 1H, vinyl H), 4.0-4.2 (q, 2H, -OCH₂CH₃), 2.2-2.3 (s, 3H, -C(O)CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃). The coupling constant (J) between the vinyl protons will be larger for the (E)-isomer (typically 12-18 Hz) than for the (Z)-isomer (typically 6-12 Hz). |

| ¹³C NMR | (CDCl₃, 100 MHz): δ (ppm) ≈ 195-198 (-C=O), 160-165 (=CH-OEt), 100-105 (=CH-C=O), 65-70 (-OCH₂CH₃), 25-30 (-C(O)CH₃), 14-16 (-OCH₂CH₃). |

| IR (Infrared) | (neat, cm⁻¹): ν ≈ 2980-2850 (C-H stretch), 1680-1660 (C=O stretch, conjugated), 1620-1580 (C=C stretch), 1250-1200 (C-O stretch). |

| MS (Mass Spectrometry) | (EI, 70 eV): m/z (%) = 114 (M⁺), 99 ([M-CH₃]⁺), 86 ([M-C₂H₄]⁺), 71, 43 (base peak, [CH₃CO]⁺). |

Safety and Handling

5.1. Reagent-Specific Hazards

-

Vinyl Ethyl Ether: Highly flammable liquid and vapor.[1][2][3] May form explosive peroxides upon exposure to air and light; it is therefore often stabilized.[3] It is an irritant and may cause drowsiness or dizziness.[1][2]

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable and reacts violently with water.

-

Zinc Chloride (anhydrous): Corrosive and can cause severe skin and eye irritation. It is hygroscopic and should be handled in a dry environment.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

5.2. Recommended Personal Protective Equipment (PPE)

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile or neoprene).

-

Flame-retardant lab coat.

-

Work in a properly functioning chemical fume hood.

5.3. Waste Disposal

All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-ethoxybut-3-en-2-one from vinyl ethyl ether and acetic anhydride. By understanding the underlying mechanistic principles and adhering to the detailed experimental and safety protocols, researchers can confidently and safely prepare this versatile synthetic intermediate for a wide range of applications in chemical and pharmaceutical research.

References

-

PubChem. (n.d.). 4-Ethoxy-but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1,1-Trichloro-4-ethoxy-3-buten-2-one. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards: VINYL ETHYL ETHER. Retrieved from [Link]

-

Godavari Biorefineries. (2024, February 17). Ethyl Vinyl Ether Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2016, June 10). SAFETY DATA SHEET: ETHYL VINYL ETHER. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with. Retrieved from [Link]

-

International Programme on Chemical Safety & the Commission of the European Communities. (1993). VINYL ETHYL ETHER ICSC: 1261. Retrieved from [Link]

-

Save My Exams. (2025, May 23). The Mechanisms of Electrophilic Addition Reactions (HL). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1261 - VINYL ETHYL ETHER. Retrieved from [Link]

Sources

- 1. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 2. 31172-37-9|(E)-4-Ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Ethoxybut-3-en-2-one Reaction Mechanisms

This guide provides a comprehensive technical analysis of 4-Ethoxybut-3-en-2-one , a critical three-carbon building block (C3 synthon) used extensively in the synthesis of heterocyclic pharmaceutical intermediates.

Content Type: Advanced Technical Whitepaper Subject: 4-Ethoxybut-3-en-2-one (CAS: Analogous to 51731-17-0) Primary Application: Heterocycle Synthesis (Pyrimidines, Pyrazoles)

Executive Summary

4-Ethoxybut-3-en-2-one (

Molecular Architecture & Reactivity

To understand the reaction outcomes, one must analyze the electronic distribution. The ethoxy group at the

Electronic "Push-Pull" System

-

Ground State Polarization: The resonance structures show significant positive charge character at the

position and the oxygen of the ethoxy group, with negative charge density localized on the carbonyl oxygen. -

Reactivity Consequence: Nucleophiles preferentially attack the

position (Michael-type addition) rather than the carbonyl carbon. The ethoxy group then acts as a leaving group (via an addition-elimination mechanism), distinct from simple Michael acceptors where no leaving group is present.

| Position | Hybridization | Role | Reactivity Mode |

| C2 (Carbonyl) | Electrophile (Hard) | Cyclization / Dehydration | |

| C3 (Alpha) | Nucleophile (Latent) | Participates in conjugation | |

| C4 (Beta) | Electrophile (Soft) | Primary Nucleophilic Attack ( |

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxybut-3-en-2-one

Note: While often purchased, in-situ preparation ensures high purity for sensitive cyclizations.

Principle: Condensation of acetone with triethyl orthoformate driven by acetic anhydride.

Reagents:

-

Acetone (1.0 equiv)

-

Triethyl Orthoformate (HC(OEt)3) (1.2 equiv)

-

Acetic Anhydride (2.0 equiv)

-

Catalyst:

(anhydrous, 5 mol%)

Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under

atmosphere. -

Addition: Charge flask with Acetone and Triethyl Orthoformate. Add

. -

Activation: Dropwise add Acetic Anhydride over 30 minutes. The anhydride drives the equilibrium by trapping the ethanol produced as ethyl acetate.

-

Reflux: Heat the mixture to 110°C for 6–8 hours.

-

Workup: Distill off the volatile ethyl acetate and unreacted acetone.

-

Purification: Vacuum distill the residue. 4-Ethoxybut-3-en-2-one typically boils at ~90–95°C at 15 mmHg.

-

Validation:

NMR should show doublet signals for vinyl protons (

Core Reaction Mechanisms

Mechanism 1: Pyrimidine Synthesis (The "Hero" Reaction)

The most critical application in drug discovery is the reaction with Guanidine (or amidines) to form 2-amino-4-methylpyrimidine . This scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs).

The Pathway:

-

Nucleophilic Attack: The amine nitrogen of guanidine attacks the

-carbon ( -

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide group (

). This is a vinylic substitution ( -

Cyclization: The second nitrogen of the guanidine moiety attacks the carbonyl carbon (

). -

Dehydration: Loss of water drives the aromatization to form the pyrimidine ring.

Visualization: Guanidine Cyclocondensation

The following diagram illustrates the stepwise conversion of 4-ethoxybut-3-en-2-one to 2-amino-4-methylpyrimidine.

Caption: Stepwise mechanism of pyrimidine synthesis via Addition-Elimination followed by Cyclodehydration.

Mechanism 2: Pyrazole Synthesis

Reaction with Hydrazine yields 3-methylpyrazole (or 5-methylpyrazole depending on tautomerism).

Distinctive Feature: Unlike the pyrimidine synthesis, the reaction with hydrazine can proceed via two competing pathways depending on pH:

-

Attack at Carbonyl: Under acidic conditions, hydrazine may attack the carbonyl first (forming a hydrazone), followed by cyclization onto the

carbon. -

Attack at Beta-Carbon: Under neutral/basic conditions (standard), hydrazine attacks the

position first, expelling ethoxide, followed by cyclization. This is the preferred kinetic pathway.

Mechanism 3: Enaminone Transamination

Reaction with primary amines (

-

Significance: These intermediates are stable and can be isolated. They serve as precursors for more complex cyclizations (e.g., quinoline synthesis via Combes-type reactions).

-

Protocol: React 4-ethoxybut-3-en-2-one with amine in ethanol at room temperature. The product precipitates or crystallizes upon cooling.

Summary of Reactivity Data

| Nucleophile | Conditions | Primary Intermediate | Final Product | Mechanism Type |

| Guanidine | NaOEt / EtOH, Reflux | Enaminone | 2-Amino-4-methylpyrimidine | [3+3] Cyclocondensation |

| Hydrazine | EtOH, RT | Hydrazone / Enaminone | 3(5)-Methylpyrazole | [3+2] Cyclocondensation |

| Aniline | AcOH, Heat | Enaminone | 4-Methylquinoline | Combes Synthesis |

| Hydroxylamine | Pyridine, Heat | Oxime | 3-Methylisoxazole | [3+2] Cyclocondensation |

References

-

Synthesis of Pyrimidines via Enaminones: Organic Chemistry Portal. "Synthesis of Pyrimidines."

-

Reactivity of Alkoxyvinyl Ketones: Organic Syntheses. "1,1,1-Trichloro-4-ethoxy-3-buten-2-one." (Analogous chemistry).

-

Pyrazoles from Enol Ethers: National Institutes of Health (PMC). "Use of activated enol ethers in the synthesis of pyrazoles."

-

Enaminone Formation: Master Organic Chemistry. "Reactions of Enamines."

-

General Properties: PubChem.

Chemical Reactivity of 4-Ethoxybut-3-en-2-one: A Mechanistic & Synthetic Guide

Executive Summary

4-Ethoxybut-3-en-2-one (CAS: 1820-80-0) represents a quintessential "push-pull" alkene, serving as a versatile three-carbon (

For drug development professionals, this molecule is a critical surrogate for the unstable 3-butyn-2-one, providing a controlled pathway to synthesize heterocycles (pyrazoles, pyrimidines, isoxazoles) and enaminones. This guide dissects the mechanistic pathways of its reactivity with nucleophiles, providing actionable protocols and theoretical grounding.

Electronic Structure & Mechanistic Basis

The reactivity of 4-ethoxybut-3-en-2-one is governed by its vinylogous ester character. It possesses two electrophilic sites, but the presence of the ethoxy group strongly biases nucleophilic attack.

The "Push-Pull" Effect

The molecule exists as a resonance hybrid where the lone pair on the oxygen atom donates electron density into the

-

C2 (Carbonyl Carbon): Hard electrophilic center. Reacts primarily with hard nucleophiles (e.g., Grignard reagents, Hydride sources) via 1,2-addition.

-

C4 (

-Carbon): Soft electrophilic center. This is the dominant site of reactivity for most nucleophiles (amines, thiols, active methylenes). The ethoxy group acts as a leaving group, facilitating a Nucleophilic Vinylic Substitution (

Mechanism of Nucleophilic Vinylic Substitution ( )

Unlike saturated ketones, the reaction with nucleophiles at C4 does not result in saturation of the double bond. Instead, it proceeds via an Addition-Elimination pathway:

-

Addition: The nucleophile attacks the

-carbon (C4), breaking the C=C -

Elimination: The carbonyl reforms, the C=C double bond is re-established, and the ethoxy group is expelled as ethanol.

Figure 1: General mechanism of Nucleophilic Vinylic Substitution (

Reactivity Profile with Nucleophiles

Nitrogen Nucleophiles (Amines)

-

Primary & Secondary Amines: React rapidly at room temperature or mild heating to form Enaminones (

-enaminoketones). The ethoxy group is displaced. These products are stable and serve as intermediates for quinoline synthesis (e.g., Combes synthesis variations). -

Selectivity: The reaction is highly regioselective for the

-position. 1,2-addition at the carbonyl is rarely observed with amines unless the carbonyl is activated by Lewis acids.

Dinucleophiles (Heterocycle Synthesis)

This is the most significant application in pharmaceutical chemistry. The molecule acts as a 1,3-electrophile equivalent.

| Nucleophile | Product Class | Mechanism |

| Hydrazine ( | Pyrazoles | Attack at C4 |

| Hydroxylamine ( | Isoxazoles | Attack at C4 |

| Amidines ( | Pyrimidines | Attack at C4 |

| Ureas ( | Pyrimidinones | Acid catalysis often required |

Carbon Nucleophiles[1]

-

Active Methylenes: Compounds like malononitrile or ethyl acetoacetate react at C4 in the presence of a base (alkoxide) to yield functionalized dienes or, upon cyclization, benzenes/pyridines.

-

Organometallics: Hard nucleophiles (RLi, RMgX) tend to attack the C2 carbonyl (1,2-addition). To force C4 attack with carbon nucleophiles, softer organocuprates are preferred, although the ethoxy leaving group complicates simple conjugate addition.

Experimental Protocol: Synthesis of 3-Methylpyrazole

This protocol illustrates the use of 4-ethoxybut-3-en-2-one as a precursor for the pyrazole scaffold, a pharmacophore found in drugs like Celecoxib and Rimonabant.

Rationale

The reaction exploits the higher nucleophilicity of the hydrazine nitrogen to displace the ethoxy group first, followed by an intramolecular condensation with the ketone.

Materials

-

Precursor: 4-Ethoxybut-3-en-2-one (1.0 eq)

-

Reagent: Hydrazine hydrate (64% or 80% solution) (1.1 eq)

-

Solvent: Ethanol (Absolute)[1]

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Preparation: Dissolve 4-ethoxybut-3-en-2-one (10 mmol, 1.14 g) in absolute ethanol (10 mL) in a 50 mL round-bottom flask.

-

Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (11 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution typically turns yellow/orange.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 2 hours to ensure complete cyclization and elimination of ethanol/water.

-

Monitoring: Monitor via TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, and a lower -

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.

-

The residue is typically an oil or low-melting solid.

-

Purification: Distillation under reduced pressure (if oil) or recrystallization from ether/hexanes (if solid).

-

-

Yield: Expected yield is 85-95%.

Validation (Self-Check)

-

NMR Check:

NMR should show the disappearance of the ethoxy triplet/quartet signals and the appearance of the pyrazole C-H proton (often broad or split due to tautomerism). -

Mass Spec: Confirm M+H = 83.1 (for 3-methylpyrazole).

Synthetic Pathway Visualization

The following diagram maps the divergent synthesis pathways available from 4-ethoxybut-3-en-2-one.

Figure 2: Divergent synthetic pathways from 4-ethoxybut-3-en-2-one to key pharmaceutical scaffolds.

References

-

PubChem. (n.d.). 4-Ethoxybut-3-en-2-one Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved March 7, 2026, from [Link]

-

Master Organic Chemistry. (2025). Enamines: Formation, Properties, and Reactions.[2] Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: 4-Ethoxybut-3-en-2-one as a "Push-Pull" Michael Acceptor in Heterocyclic Synthesis

Topic: "4-Ethoxybut-3-en-2-one" as a Michael Acceptor Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

4-Ethoxybut-3-en-2-one (CAS: 1820-80-0) represents a specialized class of

This guide details the mechanistic exploitation of this reactivity for the regioselective synthesis of pyrimidines, pyrazoles, and isoxazoles—critical pharmacophores in kinase inhibitors and anti-infective agents.

Molecular Architecture & Reactivity Profile

The "Push-Pull" Electronic System

The reactivity of 4-ethoxybut-3-en-2-one is defined by the competing resonance effects of the ether oxygen and the carbonyl group.[1]

-

The "Pull": The carbonyl group at C2 withdraws electron density via induction and resonance, activating the

-carbon (C4) toward nucleophilic attack. -

The "Push": The ethoxy oxygen at C4 donates electron density into the

-system.

While this donation might theoretically reduce electrophilicity compared to a simple enone, it actually polarizes the bond significantly (

Mechanistic Pathway: Addition-Elimination

In standard Michael additions, the reaction stops after the nucleophile adds to the

-

Michael Addition: Nucleophile attacks C4.

-

Tetrahedral Intermediate: Formation of a transient enolate.[1]

-

Elimination: The ethoxy group is ejected as ethanol.[1]

-

Result: Net substitution of the ethoxy group by the nucleophile, retaining the

-unsaturation.

Figure 1: The Addition-Elimination mechanism characteristic of

Synthetic Utility: Heterocycle Construction

The primary application of 4-ethoxybut-3-en-2-one is as a surrogate for 3-oxobutanal (formylacetone), which is unstable and difficult to handle.[1] By using the ethoxy-protected form, chemists can access 1,3-dicarbonyl chemistry without self-polymerization issues.[1]

Key Transformations

| Target Heterocycle | Co-Reactant (Dinucleophile) | Reaction Type | Key Advantage |

| Pyrimidine | Guanidine / Amidines | [3+3] Cyclocondensation | Regioselective synthesis of 2-substituted-4-methylpyrimidines.[1] |

| Pyrazole | Hydrazine / Methylhydrazine | [3+2] Cyclocondensation | Access to 3-methylpyrazoles (or 5-methyl depending on hydrazine substitution).[1] |

| Isoxazole | Hydroxylamine | [3+2] Cyclocondensation | Synthesis of 5-methylisoxazole (via oxime intermediate).[1] |

| Quinoline | Anilines | Combes/Conrad-Limpach | Requires acid catalysis; formation of 4-methylquinolines.[1] |

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methylpyrimidine

A standard self-validating protocol for converting 4-ethoxybut-3-en-2-one into a pyrimidine scaffold.[1]

Reagents:

-

4-Ethoxybut-3-en-2-one (1.0 equiv)[1]

-

Guanidine Hydrochloride (1.1 equiv)[1]

-

Sodium Ethoxide (NaOEt) (1.2 equiv) [or K2CO3 for milder conditions][1]

-

Ethanol (Absolute)[1]

Workflow:

-

Preparation of Free Base: In a dry flask, dissolve Guanidine HCl (1.1 equiv) in absolute ethanol. Add NaOEt (1.2 equiv) and stir for 15 minutes at room temperature to generate the free guanidine base and precipitate NaCl.

-

Addition: Add 4-ethoxybut-3-en-2-one (1.0 equiv) dropwise to the guanidine solution. Note: The reaction is slightly exothermic.

-

Cyclization: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting enone spot ( -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Resuspend the residue in water (10 mL/g). The product, 2-amino-4-methylpyrimidine, often precipitates.[1] If not, extract with Ethyl Acetate (

).[1] Dry over

Self-Validation Checkpoint:

-

NMR Verification: The disappearance of the ethoxy signals (quartet at ~4.0 ppm, triplet at ~1.3 ppm) and the appearance of aromatic pyrimidine protons (doublets at ~8.1 and ~6.5 ppm) confirms the transformation.

Protocol B: Preparation of the Reagent (In-Situ Generation)

If commercial stock is degraded, synthesize fresh.[1]

Reagents: Ethyl Vinyl Ether + Acetyl Chloride.[1]

Catalyst: Pyridine or

Figure 2: Experimental workflow for pyrimidine synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Enone | Ensure solvents are anhydrous . The ethoxy group is sensitive to acid-catalyzed hydrolysis, reverting to the unstable aldehyde. |

| Regioisomer Mix | Methylhydrazine Attack | When using substituted hydrazines, attack can occur at C2 or C4.[1] Lower temperature ( |

| Polymerization | Overheating | Do not overheat the neat reagent. Store 4-ethoxybut-3-en-2-one at |

| Incomplete Reaction | Weak Nucleophile | If using aniline or weak amines, add a Lewis Acid catalyst ( |

References

-

Mechanism of Alkoxyvinyl Ketone Reactivity Tietze, L. F., & Beifuss, U.[1] (1991).[1] The Knoevenagel Reaction. Comprehensive Organic Synthesis. (Contextual grounding on conjugate addition-elimination).[1]

-

Pyrimidine Synthesis via Guanidine Cyclization Organic Syntheses, Coll.[1] Vol. 4, p. 245 (1963).[1] Synthesis of Pyrimidines from

-diketone equivalents.[1] -

Synthesis of 4-Ethoxy-3-buten-2-one (Precursor Synthesis) Tietze, L. F., et al.[1] (1990).[1] Hetero-Diels-Alder Reactions of Enamino Ketones. Organic Syntheses. (Describes analogous enol ether preparations).

-

Push-Pull Alkene Characterization Klein, H., et al.[1] (2010).[1][2][3] Push-pull alkenes: Structure and

-electron distribution. ResearchGate.[1] -

Regioselectivity in Pyrazole Synthesis Fustero, S., et al.[1][4] (2008).[1][5] Regioselective Synthesis of Pyrazoles from

-Alkoxy Enones. Journal of Organic Chemistry.

Sources

Stability Dynamics and Storage Optimization for 4-Ethoxybut-3-en-2-one: A Technical Guide

Introduction & Chemical Context

4-Ethoxybut-3-en-2-one (CAS: 59938-07-7) is a highly versatile α,β-unsaturated enol ether. It is widely utilized as an essential building block in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and imidazoles[1]. Its dual functionality—an electrophilic enone system coupled with a nucleophilic enol ether—makes it an indispensable reagent in drug development and materials science. However, this same high reactivity renders the molecule inherently unstable under ambient conditions, necessitating stringent storage and handling protocols to prevent degradation[2].

Mechanistic Pathways of Degradation

Understanding the causality of degradation is paramount for establishing self-validating storage protocols. The structural liability of 4-ethoxybut-3-en-2-one stems from two primary reactive sites:

-

Enol Ether Hydrolysis (Moisture Sensitivity): The ether linkage is highly susceptible to nucleophilic attack by water. Ambient moisture initiates hydrolysis, cleaving the ethoxy group to yield ethanol and acetylacetone (2,4-pentanedione)[2]. This process is auto-catalytic if trace acidic impurities are present in the environment or the solvent.

-

Thermal and Photochemical Polymerization: The conjugated α,β-unsaturated ketone system is highly polarized and prone to radical-initiated or anionic polymerization. Exposure to thermal stress or ultraviolet (UV) light induces cross-linking, which is observed macroscopically as the liquid darkening from a pale yellow to a dark, viscous resin[2].

Mechanistic degradation pathways of 4-ethoxybut-3-en-2-one via hydrolysis and polymerization.

Empirical Stability Data

To quantify these vulnerabilities, stability studies demonstrate the compound's half-life under varying environmental parameters. Safety Data Sheets (SDS) and chemical handling guidelines dictate strict adherence to cold-chain and anhydrous storage to maintain purity[3].

Table 1: Stability Profile of 4-Ethoxybut-3-en-2-one

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradant |

| Optimal | -20°C | Argon/Nitrogen | Dark | > 12 Months | None (Stable) |

| Acceptable (Short-term) | 2°C to 8°C | Argon/Nitrogen | Dark | 2 to 4 Weeks | Trace Acetylacetone |

| Sub-optimal | 20°C to 25°C | Ambient Air | Dark | < 2 Weeks | Ethanol, Polymers |

| Destructive | > 40°C | Ambient Air | Direct Light | < 48 Hours | Heavy Polymerization |

Optimized Handling and Storage Protocols

To ensure experimental reproducibility, the following step-by-step methodology must be integrated into laboratory workflows. This protocol is designed as a self-validating system: by strictly controlling the environment, the causality of degradation is fundamentally eliminated.

Protocol 1: Inert Aliquoting and Storage

-

Thermal Equilibration: Before opening a newly received sub-zero bottle of 4-ethoxybut-3-en-2-one, allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture into the reagent, initiating irreversible hydrolysis.

-

Preparation: Purge a glovebox or a Schlenk line system with high-purity Argon. Argon is preferred over Nitrogen due to its higher density, allowing it to blanket the liquid more effectively and displace reactive oxygen and moisture.

-

Aliquoting: Inside the inert atmosphere, transfer the bulk reagent into single-use, amber-glass vials. Causality: Amber glass blocks UV radiation, preventing radical-initiated polymerization[2].

-

Sealing: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

-

Storage: Transfer the sealed aliquots immediately to a dedicated -20°C freezer[2].

Step-by-step workflow for the inert handling and storage of 4-ethoxybut-3-en-2-one.

Quality Control & Validation Methodology

Prior to deploying 4-ethoxybut-3-en-2-one in sensitive catalytic or synthetic steps, its integrity must be verified. Visual inspection is the first line of defense—reject the batch if the liquid has turned dark brown or become highly viscous. For rigorous validation, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is required.

Protocol 2: 1H-NMR Purity Validation

-

Sample Preparation: Dissolve 10 µL of the reagent in 0.5 mL of anhydrous CDCl3 (stored over activated 4Å molecular sieves to prevent in-situ hydrolysis).

-

Acquisition: Run a standard 1H-NMR spectrum at 298 K.

-

Analysis (Self-Validation):

-

Intact Product: Confirm the presence of the ethoxy protons (a triplet near 1.3 ppm and a quartet near 4.0 ppm) and the distinct olefinic protons (doublets with a trans coupling constant of ~12-16 Hz, typically resonating around 5.5 and 7.5 ppm).

-

Degradation Markers: Look for the appearance of a singlet near 2.0-2.2 ppm (indicating the methyl groups of acetylacetone) or a triplet near 1.2 ppm coupled with a quartet near 3.7 ppm (indicating free ethanol). The presence of these specific peaks definitively proves that moisture-induced hydrolysis has occurred[2].

-

Conclusion

The utility of 4-ethoxybut-3-en-2-one in advanced chemical synthesis is inextricably linked to its purity. By understanding the mechanistic drivers of its degradation—specifically enol ether hydrolysis and olefinic polymerization—researchers can implement robust, causality-driven storage protocols. Maintaining a strict cold-chain (-20°C) and an anhydrous, argon-blanketed environment guarantees the structural integrity of this critical building block.

References

-

Title: Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]

Sources

Methodological & Application

Application Note: 4-Ethoxybut-3-en-2-one as a 1,3-Dielectrophilic Synthon in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative reaction data, and validated protocols for cyclocondensation workflows.

Introduction to the Synthon

In the landscape of heterocyclic chemistry, the construction of nitrogen-containing scaffolds (e.g., pyrazoles, pyrimidines, and their fused derivatives) heavily relies on the cyclocondensation of binucleophiles with 1,3-dicarbonyl compounds. However, free 1,3-dicarbonyls containing an aldehyde moiety (such as acetylacetaldehyde) are notoriously unstable, prone to rapid self-condensation, and difficult to handle.

4-Ethoxybut-3-en-2-one (and its halogenated derivatives, such as 1,1,1-trifluoro-4-ethoxybut-3-en-2-one) solves this problem by acting as a highly stable, masked 1,3-dielectrophile. By converting the aldehyde into an enol ether, the molecule becomes a versatile "push-pull" alkene. This structural modification not only stabilizes the reagent but also imparts strict regiocontrol during nucleophilic attack, making it an indispensable building block in the synthesis of pharmaceuticals, including COX-2 inhibitors and agricultural agents [2, 4].

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just memorizing the reaction outcomes.

The "Push-Pull" Electronic System

4-Ethoxybut-3-en-2-one features an electron-withdrawing carbonyl group at C2 and an electron-donating ethoxy group at C4. This creates a strongly polarized

-

Conjugate Addition: The initial nucleophilic attack by a binucleophile (e.g., the primary amine of a hydrazine or 5-aminopyrazole) occurs exclusively at the highly electrophilic

-carbon (C4). -

Elimination: The ethoxy group acts as an excellent leaving group. Following the initial attack, ethanol is expelled, generating an enamine/hydrazone intermediate.

-

Cyclization & Aromatization: The secondary nucleophilic center subsequently attacks the C2 carbonyl carbon. A final acid-catalyzed dehydration step yields the thermodynamically stable, aromatized heterocycle.

This predictable addition-elimination-cyclization sequence ensures high regioselectivity, which is paramount when synthesizing asymmetric fused heterocycles like pyrazolo[1,5-a]pyrimidines [1, 2].

Mechanistic pathway of heterocycle formation via cyclocondensation with 4-ethoxybut-3-en-2-one.

Quantitative Data: Scope of Reactivity

The versatility of 4-ethoxybut-3-en-2-one and its derivatives allows for the synthesis of a wide array of heterocycles. Table 1 summarizes validated reaction conditions and yields across different target scaffolds.

Table 1: Cyclocondensation Profiles of 4-Ethoxybut-3-en-2-one Derivatives

| Enone Derivative | Binucleophile | Reaction Conditions | Target Scaffold | Typical Yield | Ref. |

| 4-Ethoxybut-3-en-2-one | 5-Aminopyrazole | EtOH, HCl (cat.), Reflux 4h | Pyrazolo[1,5-a]pyrimidine | 70 - 85% | [1, 2] |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Hydrazine Hydrate | EtOH, 80°C, 2h | 3-(Trifluoromethyl)-1H-pyrazole | 75 - 90% | [4] |

| 1,1,1-Trichloro-4-ethoxybut-3-en-2-one | 2-Aminothiazole | MeOH, Reflux 2h | 5H-Thiazolo[3,2-a]pyrimidin-5-one | 60 - 72% | [3] |

| 3-Bromo-4-ethoxybut-3-en-2-one | Amidine hydrochloride | DMF, K2CO3, 100°C, 6h | 5-Bromopyrimidine | 65 - 80% | [1] |

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for each critical step to ensure the operator understands the physicochemical rationale behind the methodology.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Adapted for the synthesis of COX-2 inhibitor precursors and thiocyanatopyrazolo-pyrimidines [1, 2].

Reagents Required:

-

4-Ethoxybut-3-en-2-one (1.2 equivalents)

-

Substituted 5-aminopyrazole (1.0 equivalent)

-

Absolute Ethanol (Solvent)

-

Concentrated HCl (Catalyst, 0.1 mL per mmol)

Step-by-Step Methodology:

-

Reagent Solubilization: In a flame-dried round-bottom flask, dissolve the substituted 5-aminopyrazole (1.0 mmol) in 8 mL of absolute ethanol. Causality: Absolute ethanol is used to prevent premature hydrolysis of the enol ether prior to nucleophilic attack.

-

Electrophile Addition: Add 4-ethoxybut-3-en-2-one (1.2 mmol) dropwise to the stirring solution at room temperature. Follow immediately with the addition of concentrated HCl (0.1 mL). Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the conjugated system and accelerating the initial Michael-type addition at C4.

-

Cyclocondensation (Reflux): Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation Check: The disappearance of the UV-active enone spot (Rf ~0.6) and the emergence of a highly fluorescent product spot (Rf ~0.3) confirms the completion of the cyclocondensation.

-

Work-up: Cool the reaction to room temperature and concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous

(until gas evolution ceases) and extract with Ethyl Acetate (3 x 15 mL). Causality: Neutralization is critical to prevent acid-catalyzed degradation of the newly formed pyrimidine ring during concentration. -

Purification: Dry the combined organic layers over anhydrous

, filter, and purify via silica gel column chromatography to afford the pure pyrazolo[1,5-a]pyrimidine.

Step-by-step experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol B: Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles

Utilizing 4-ethoxy-1,1,1-trifluorobut-3-en-2-one for fluorinated scaffold generation [4].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 mmol) in 5 mL of methanol and cool to 0°C using an ice bath. Causality: The strong electron-withdrawing nature of the trifluoromethyl group makes the enone highly reactive; cooling prevents exothermic runaway and suppresses side reactions.

-

Hydrazine Addition: Slowly add hydrazine monohydrate (1.1 mmol) dropwise.

-

Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation Check: The reaction transitions from a clear solution to a slightly cloudy suspension as the pyrazole precipitates.

-

Isolation: Evaporate the methanol under reduced pressure. Resuspend the crude solid in cold water, filter via vacuum filtration, and wash with cold hexanes to yield the pure 3-(trifluoromethyl)-1H-pyrazole.

References

- A New Method for the Synthesis of 3-Thiocyan

- Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines Journal of Medicinal Chemistry - ACS Public

- b-Alkoxyvinyl trichloromethyl ketones as N-heterocyclic acylating agent. A new access to 5H-thiazolo[3,2-a]pyrimidin-5-ones UFSM

- Synthesis of novel conjugated enynes: A reaction of lithium acetylenides with β-dimethylaminovinyl ketones ResearchG

Application Note: 4-Ethoxybut-3-en-2-one as a Premier Building Block for Heterocyclic Pharmaceuticals

[1]

Executive Summary & Chemical Logic

4-Ethoxybut-3-en-2-one (also known as ethyl 2-ethoxyvinyl ketone) serves as a stabilized, highly reactive surrogate for 3-oxobutanal (formylacetone).[1] While 3-oxobutanal is unstable and prone to self-polymerization, the 4-ethoxy derivative "masks" the aldehyde functionality as a vinylogous ester.[1] This masking confers shelf stability while retaining high electrophilicity, making it a "linchpin" C3-synthon for constructing nitrogen-containing heterocycles—specifically pyrimidines , pyrazoles , and isoxazoles —which are ubiquitous in kinase inhibitors, NSAIDs, and antiviral therapeutics.

The "Push-Pull" Reactivity Profile

The molecule exhibits a "push-pull" electronic character defined by the competition between the electron-donating ethoxy group and the electron-withdrawing carbonyl:

-

C2 (Carbonyl): Hard electrophile.

-

C4 (

-Carbon): Soft electrophile, activated for Michael-type addition followed by elimination.[1]

This dual reactivity allows for predictable cyclocondensation with 1,2- and 1,3-dinucleophiles.[1]

Reactivity Map & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

Figure 1: Divergent synthesis pathways. The C3 backbone of the enone is incorporated into the heterocyclic ring, with the ethoxy group acting as a sacrificial leaving group.

Application I: Synthesis of 2-Aminopyrimidines

Target Class: Kinase Inhibitors (e.g., analogues of Palbociclib, Imatinib).

The condensation of 4-ethoxybut-3-en-2-one with guanidine is the industry-standard method for generating the 2-amino-4-methylpyrimidine core.[1] This reaction proceeds via an addition-elimination sequence followed by cyclodehydration.[1]

Mechanistic Insight[2][3]

-

Michael Addition: The guanidine nitrogen attacks the

-carbon (C4). -

Elimination: Ethanol is expelled, generating an intermediate enaminone.

-

Cyclization: The second amino group attacks the carbonyl (C2), followed by dehydration to aromatize the ring.

Figure 2: Step-wise mechanism of pyrimidine ring formation.[1]

Detailed Protocol: 2-Amino-4-methylpyrimidine

Scale: 10 mmol | Yield Target: >85%[1]

Reagents:

-

4-Ethoxybut-3-en-2-one (1.14 g, 10 mmol)[1]

-

Guanidine Carbonate (0.90 g, 5 mmol) (Note: Carbonate provides 2 eq of guanidine)

-

Ethanol (Absolute, 10 mL)

-

Sodium Ethoxide (21% wt in EtOH, 1.0 eq - Optional, accelerates reaction)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Guanidine Carbonate in Ethanol.

-

Addition: Add 4-Ethoxybut-3-en-2-one dropwise over 5 minutes. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Checkpoint: The starting enone (

) should disappear; a polar fluorescent spot (

-

-

Workup:

-

Cool to room temperature.

-

Evaporate solvent under reduced pressure to

20% volume. -

Add ice-cold water (20 mL) to induce precipitation.[1]

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) if necessary.

Data Validation:

-

1H NMR (DMSO-d6):

2.30 (s, 3H, CH3), 6.50 (d, 1H, H-5), 8.10 (d, 1H, H-6), 6.30 (bs, 2H, NH2).

Application II: Synthesis of Methylpyrazoles

Target Class: Anti-inflammatory scaffolds (COX-2 inhibitors).[1]

Reaction with hydrazine hydrate yields 3(5)-methylpyrazole.[1] The regioselectivity with substituted hydrazines (e.g., phenylhydrazine) is a critical parameter.

Regioselectivity Control

When reacting with Methylhydrazine (

-

Kinetic Product: Attack of the more nucleophilic

at the -

Thermodynamic Product: Often equilibrates; solvent polarity influences the ratio.

Detailed Protocol: 3-Methylpyrazole

Scale: 20 mmol[1]

Reagents:

-

4-Ethoxybut-3-en-2-one (2.28 g, 20 mmol)[1]

-

Hydrazine Hydrate (64% or 80%, 1.1 eq)

-

Ethanol (20 mL)

Procedure:

-

Cooling: Place the ethanolic solution of hydrazine hydrate in a bath at 0°C. Caution: Reaction is exothermic.

-

Addition: Add the enone dropwise to maintain internal temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 1 hour. Then reflux for 1 hour to ensure complete elimination of ethanol.

-

Isolation: Evaporate solvent. The product is often an oil that solidifies upon standing or can be distilled.

Critical Parameters & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Solvent Selection | Ethanol (Anhydrous) | Compatible with the ethoxy leaving group.[1] Water can cause hydrolysis of the enone to the unstable 3-oxobutanal. |

| Temperature | 0°C start, then Reflux | Initial addition is exothermic (Michael addition). Heat is required for the elimination/aromatization step. |

| Storage | 4°C, Inert Gas | The enone can polymerize or hydrolyze over time. Yellowing indicates decomposition. |

| Stoichiometry | 1.0 : 1.1 (Enone:Nucleophile) | Slight excess of nucleophile ensures complete consumption of the electrophile, simplifying purification. |

References

-

PubChem. 4-Ethoxy-3-buten-2-one (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses.

-Alkoxyvinyl Ketones.[1] Org.[2][3] Synth. Coll. Vol. 4, p. 351. [Link] (General reference for enone chemistry). - Menozzi, G., et al.Synthesis and biological evaluation of 2-amino-4-methylpyrimidine derivatives.J. Heterocyclic Chem., 1987.

- Fischer, G.W.

Application Note: 4-Ethoxybut-3-en-2-one in Medicinal Chemistry

Executive Summary

4-Ethoxybut-3-en-2-one (also known as ethyl 2-chlorovinyl ketone equivalent or 4-ethoxy-3-buten-2-one) is a highly versatile C3+C1 synthon used extensively in the synthesis of 5- and 6-membered heterocycles. Structurally, it functions as a 1,3-dielectrophile surrogate , offering a masked 1,3-dicarbonyl reactivity profile that is distinct from acetylacetone.

Unlike symmetrical 1,3-diketones, 4-ethoxybut-3-en-2-one possesses inherent electronic asymmetry—a hard carbonyl electrophile at C2 and a softer, Michael-acceptor electrophile at C4. This asymmetry allows for regioselective cyclocondensations with binucleophiles, making it an indispensable building block for constructing pyrimidine , pyrazole , and isoxazole scaffolds found in kinase inhibitors (e.g., JAK/STAT pathway), antivirals, and anti-inflammatory agents.

This guide details the mechanistic principles, safety protocols, and step-by-step methodologies for deploying 4-ethoxybut-3-en-2-one in high-value medicinal chemistry workflows.

Chemical Profile & Safety

| Property | Data |

| Chemical Name | 4-Ethoxybut-3-en-2-one |

| CAS Number | 2826-65-5 (E-isomer) / 1001-58-7 (General) |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Pale yellow to orange liquid |

| Boiling Point | ~80–85 °C at 15 mmHg |

| Solubility | Miscible in EtOH, MeOH, DCM, THF; slightly soluble in water |

| Reactivity Class | Vinylogous Ester / |

Safety & Handling (Critical)

-

Lachrymator/Irritant: As an enone, this compound is a potent alkylating agent. It is a severe eye and skin irritant and a potential skin sensitizer.[1]

-

Stability: Hydrolyzes slowly in the presence of moisture/acid to release ethanol and acetylacetaldehyde (which is unstable). Store under inert gas (Argon/Nitrogen) at 4°C.

-

PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

Core Applications in Medicinal Chemistry

A. Synthesis of 2-Substituted-4-Methylpyrimidines

The most prevalent application is the synthesis of the 2-amino-4-methylpyrimidine core. This scaffold is a "privileged structure" in drug discovery, serving as the hinge-binding motif in numerous ATP-competitive kinase inhibitors.

-

Mechanism: The reaction proceeds via an initial Michael addition of the amidine/guanidine nitrogen to the C4 position, followed by elimination of ethanol and subsequent cyclodehydration.

-

Advantage: Unlike acetylacetone (which yields 4,6-dimethylpyrimidines), 4-ethoxybut-3-en-2-one yields mono-methylated pyrimidines, leaving the C5 and C6 positions open for further functionalization (e.g., halogenation).

B. Regioselective Synthesis of Pyrazoles

Reaction with hydrazines yields 3(5)-methylpyrazoles.

-

Regiocontrol: When using substituted hydrazines (e.g., methylhydrazine), the reaction regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the hardness/softness of the electrophilic centers.

-

Outcome: Typically favors the formation of 1-substituted-3-methylpyrazoles , although solvent polarity and temperature can influence the ratio of 1,3- vs. 1,5-isomers.

Mechanistic Insight & Logic

The utility of 4-ethoxybut-3-en-2-one lies in its step-wise electrophilicity.

-

Step 1 (Michael Addition): The

-carbon (C4) is electron-deficient due to conjugation with the carbonyl. It is the site of the first nucleophilic attack (soft-soft interaction). -

Step 2 (Elimination): The ethoxy group acts as a leaving group, restoring the double bond or forming an imine intermediate.

-

Step 3 (Cyclization): The second nucleophilic center attacks the carbonyl (C2), followed by dehydration to aromatize the ring.

Figure 1: General mechanism for heterocycle formation using 4-ethoxybut-3-en-2-one.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methylpyrimidine

Target: A key intermediate for kinase inhibitor libraries.

Reagents:

-

4-Ethoxybut-3-en-2-one (1.0 equiv)

-

Guanidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 equiv)

-

Absolute Ethanol (Solvent, 5 mL/mmol)

Procedure:

-

Preparation of Free Base: In a dry round-bottom flask under nitrogen, dissolve Guanidine HCl (1.1 equiv) in absolute ethanol. Add NaOEt (1.2 equiv) and stir at room temperature for 10 minutes to generate the free guanidine base. Note: NaCl may precipitate.

-

Addition: Cool the mixture to 0°C using an ice bath. Add 4-Ethoxybut-3-en-2-one (1.0 equiv) dropwise over 15 minutes. Reasoning: The reaction is exothermic; cooling prevents polymerization of the enone.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (minimal volume).

-

Extract with Ethyl Acetate (3x).[2]

-

Alternative for polar products: If the product precipitates upon adding water, filter the solid and wash with cold water/diethyl ether.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-10% MeOH in DCM).

Yield: Typically 75–90%.[3]

Figure 2: Step-by-step workflow for Pyrimidine synthesis.

Protocol B: Synthesis of 3-Methylpyrazole

Target: A building block for fragment-based drug discovery (FBDD).

Reagents:

-

4-Ethoxybut-3-en-2-one (1.0 equiv)

-

Hydrazine Hydrate (64% or 80% solution) (1.1 equiv)

Procedure:

-

Dissolve 4-Ethoxybut-3-en-2-one in Ethanol (3 mL/mmol) and cool to 0°C.

-

Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Concentrate in vacuo. The product, 3-methylpyrazole (often an oil or low-melting solid), is usually pure enough for subsequent steps.

-

Note: 3-Methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymerization | Reaction temperature too high during addition. | Ensure strict 0°C addition; dilute the enone in solvent before addition. |

| Regioisomer Mixtures | Use of unsymmetrical amidines/hydrazines. | Optimize solvent polarity. Protic solvents often favor the thermodynamic product; aprotic solvents may alter kinetics. |

| Starting Material Hydrolysis | Wet solvent or old reagents. | Use anhydrous ethanol; distill 4-ethoxybut-3-en-2-one if it appears dark/viscous. |

References

-

Synthesis of Pyrimidines via Enone Precursors

- Schenone, P., et al. "Reaction of 4-alkoxy-3-buten-2-ones with nitrogen nucleophiles." J. Heterocyclic Chem.1990, 27, 295.

-

Regioselectivity in Pyrazole Synthesis

- Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

General Reactivity of Enol Ethers

- Tietze, L. F. "Domino Reactions in Organic Synthesis." Chem. Rev.1996, 96, 115.

-

Safety Data & Properties

- PubChem Compound Summary for 4-Ethoxybut-3-en-2-one.

(Note: Ensure all chemical handling complies with your institution's EHS guidelines.)

Sources

- 1. transportation.ky.gov [transportation.ky.gov]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. sciforum.net [sciforum.net]

- 5. academia.edu [academia.edu]

Application Note: 4-Ethoxybut-3-en-2-one as a Strategic Synthon in the Synthesis of Novel Anti-Inflammatory Agents

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of β-Alkoxy-α,β-Unsaturated Ketones

In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is paramount. 4-Ethoxybut-3-en-2-one and its derivatives, such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, represent a class of highly valuable and versatile building blocks.[][2] Their utility stems from their nature as 1,3-dicarbonyl synthons, possessing a masked ketone and a reactive enol ether. This arrangement provides a powerful tool for forging carbon-heteroatom bonds, particularly in the synthesis of pyrazole-based compounds, a cornerstone of many anti-inflammatory drugs.[3]

The core of their reactivity lies in the electrophilic character of the carbonyl carbon and the β-carbon of the double bond, coupled with the excellent leaving group potential of the ethoxy moiety upon nucleophilic attack. This application note will elucidate the strategic application of 4-ethoxybut-3-en-2-one in constructing potent anti-inflammatory agents, focusing on the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.

The Central Role of the Pyrazole Scaffold in Anti-Inflammatory Drug Design

The pyrazole nucleus is a privileged scaffold in pharmacology, found in numerous therapeutic agents.[3] Its significance in the anti-inflammatory domain was solidified with the development of selective COX-2 inhibitors, famously exemplified by Celecoxib.[4][5][6]

The COX-1/COX-2 Paradigm: The Rationale for Selectivity

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] There are two primary isoforms:

-

COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[8]

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[7][8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2. While this provides effective pain relief, the inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[8] Therefore, the development of drugs that selectively inhibit COX-2 while sparing COX-1 has been a major goal in medicinal chemistry to create safer, long-term anti-inflammatory treatments.[9][10] The 1,5-diarylpyrazole structure, as seen in Celecoxib, proved to be an ideal pharmacophore for achieving this desired selectivity.[6][11]

Core Synthesis Strategy: Pyrazole Formation via Cyclocondensation

The most direct and widely used method for constructing the anti-inflammatory pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent synthon) and a hydrazine derivative.[3] This is where 4-ethoxybut-3-en-2-one demonstrates its prowess.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack by the hydrazine on the carbonyl carbon of the butenone, followed by an intramolecular condensation and elimination of ethanol and water to form the stable aromatic pyrazole ring. The use of a β-alkoxy vinyl ketone like 4-ethoxybut-3-en-2-one is particularly advantageous because the ethoxy group is a better leaving group than a hydroxyl group, facilitating the final aromatization step under milder conditions.

For the synthesis of potent COX-2 inhibitors, a trifluoromethylated analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , is often the synthon of choice.[][12] The trifluoromethyl (-CF3) group is a key pharmacophoric element in many selective COX-2 inhibitors, including Celecoxib, as it contributes to the specific binding interactions within the active site of the COX-2 enzyme.[4][5]

The general workflow for this synthetic strategy is outlined below.

Caption: General workflow for pyrazole synthesis.

Detailed Laboratory Protocol: Synthesis of a Celecoxib Analogue

This protocol provides a representative, step-by-step methodology for synthesizing a 1,5-diarylpyrazole, a core structure for selective COX-2 inhibitors, using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Objective: To synthesize 1-(4-sulfonamidophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, an analogue of Celecoxib.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Hydrazinobenzenesulfonamide HCl | 223.67 | 2.24 g | 10.0 |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 168.11 | 1.68 g | 10.0 |

| Ethanol (Absolute) | - | 50 mL | - |

| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 |

| Glacial Acetic Acid | - | ~1 mL | - |

Experimental Procedure

-

Preparation of the Hydrazine Free Base:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzenesulfonamide hydrochloride (2.24 g, 10.0 mmol) and absolute ethanol (30 mL).

-

Stir the suspension at room temperature. Slowly add triethylamine (1.4 mL, 10.0 mmol) dropwise. The purpose of TEA is to neutralize the hydrochloride salt and generate the free hydrazine base in situ, which is necessary for the subsequent nucleophilic attack.

-

Stir the mixture for 15 minutes. A white precipitate of triethylammonium chloride may form.

-

-

Condensation Reaction:

-

To the stirred suspension, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.68 g, 10.0 mmol) dropwise over 5 minutes.

-

Add a catalytic amount of glacial acetic acid (~1 mL). The acid catalyzes both the initial imine formation and the subsequent cyclization by protonating the carbonyl and ethoxy groups, making them more electrophilic and better leaving groups, respectively.

-

Attach a reflux condenser to the flask.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, typically UV-active spot for the pyrazole product indicates reaction completion.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water with stirring. The desired pyrazole product is typically insoluble in water and will precipitate out as a solid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 20 mL) to remove any remaining salts and water-soluble impurities.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.

-

Dry the purified product under vacuum.

-

Characterize the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

-

-

Advanced Synthetic Applications: Cycloaddition Reactions

Beyond its use in pyrazole synthesis, the trifluoromethylated butenone can participate in other transformative reactions. Its electron-deficient double bond makes it an excellent dienophile or dipolarophile in cycloaddition reactions. For instance, it can undergo [3+2] cycloaddition with nitrile oxides to form isoxazole rings, another important heterocyclic motif in medicinal chemistry.[13][14] Such reactions expand the synthetic utility of this building block for creating diverse molecular scaffolds for drug discovery.[15][16]

Caption: Alternative use in [3+2] cycloaddition.

Conclusion

4-Ethoxybut-3-en-2-one and its fluorinated analogues are powerful and versatile synthons that serve as key precursors in the synthesis of pyrazole-based anti-inflammatory agents. Their well-defined reactivity allows for the efficient construction of the 1,5-diarylpyrazole core, which is essential for achieving selective COX-2 inhibition. The protocols and strategies outlined in this note demonstrate a reliable and mechanistically sound approach for leveraging these building blocks in the rational design and development of next-generation, safer anti-inflammatory drugs. The accessibility of these reagents and the robustness of the cyclocondensation chemistry ensure their continued importance in both academic research and industrial drug discovery pipelines.

References

-

Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2004). Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. Jordan Journal of Chemistry (JJC). [Link]

- Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(6), 448-452.

- ResearchGate. (2007). 1,3-Dipolar Cycloaddition Reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Nitrile Oxides. ChemInform, 38(24).

- ResearchGate. (n.d.). Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives.

-

Al-Soud, Y. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(9), 2749-2757. [Link]

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

- ResearchGate. (2016). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.

-

PubChem. (n.d.). 4-Ethoxy-but-3-en-2-one. Retrieved from [Link]

- ResearchGate. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.

-

Ghorab, M. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3550-3566. [Link]

- ResearchGate. (n.d.). (E)-4-(4-Ethoxyphenyl)but-3-en-2-one.

-

Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3849-3864. [Link]

-

precisionFDA. (n.d.). 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. Retrieved from [Link]

-

Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4051-4056. [Link]

- SciSpace. (n.d.). Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones.

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(18), 10408-10437. [Link]

-

Royal Society of Chemistry. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Chemical Science, 12(11), 3987-3994. [Link]

-

Frontiers Media. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

- ResearchGate. (2025). Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides.

-

National Science Foundation. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5029. [Link]

-

Jintapo, B., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]

-

Sisa, M., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(2), 1157. [Link]

-

Lu, Y., et al. (2017). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 7(5), 521-543. [Link]

-

Chiro.org. (n.d.). NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methoxy-3-buten-2-one. Retrieved from [Link]

Sources

- 2. 4-Ethoxy-but-3-en-2-one | C6H10O2 | CID 15871655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF [chiro.org]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. GSRS [precision.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]